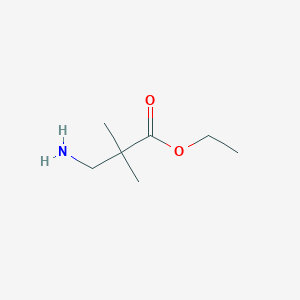

Ethyl 3-amino-2,2-dimethylpropanoate

Description

Ethyl 3-amino-2,2-dimethylpropanoate (CAS: 80253-38-9) is an ester derivative featuring a branched carbon backbone with an amino group at the β-position and two methyl groups at the α-carbon. Its hydrochloride salt form is commonly used in pharmaceutical research, particularly as a precursor for synthesizing histone deacetylase inhibitors (HDACIs) and other bioactive molecules . The compound is characterized by its stability in polar solvents like dimethyl sulfoxide (DMSO) and ethanol, with recommended storage at -20°C or -80°C to maintain integrity . Its molecular structure combines reactivity (via the amino group) and steric hindrance (due to the dimethyl groups), making it versatile in organic synthesis .

Propriétés

IUPAC Name |

ethyl 3-amino-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWAKCJLTYPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329585 | |

| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59193-77-0 | |

| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 3-amino-2,2-dimethylpropanoate (EDMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 145.20 g/mol. The compound features an ethyl ester group and an amino group attached to a branched propanoate backbone, which enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of EDMP typically involves multi-step chemical reactions that allow for the introduction of the amino group and the ethyl ester functionality. This compound can be synthesized through methods such as:

- Esterification : Reaction of the corresponding acid with ethanol in the presence of an acid catalyst.

- Amine substitution : Introduction of the amino group via nucleophilic substitution reactions.

These methods facilitate the production of EDMP in laboratory settings, making it accessible for further research.

The biological activity of EDMP is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins or enzymes, potentially influencing metabolic pathways or enzyme activities. Preliminary studies suggest that these interactions may modulate biological responses, making EDMP a candidate for pharmacological applications.

Case Studies and Research Findings

- Antiproliferative Activity : Recent research has indicated that derivatives of EDMP exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to EDMP have shown IC50 values as low as 0.69 µM in HeLa cells, suggesting potential as anticancer agents .

- Enzyme Inhibition : EDMP has been studied for its inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. Compounds derived from EDMP demonstrated comparable efficacy to standard HDAC inhibitors, indicating its potential role in cancer therapy .

- Protein Interaction Studies : Investigations into the interaction between EDMP and specific proteins have revealed that it may influence enzyme activity, thereby affecting various biochemical pathways essential for cellular functions.

Comparison with Related Compounds

To better understand the uniqueness of EDMP, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-amino-2-methylbutanoate | Similar structure but different side chains | |

| Ethyl 3-amino-2-phenylpropanoate | Contains a phenyl group providing distinct properties | |

| Ethyl 4-amino-2-methylbutanoate | Variation in position of amino group |

The branching pattern and functional groups present in EDMP confer distinct chemical reactivity and biological activity compared to these similar compounds.

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Solubility Comparison in Common Solvents

| Compound | Solubility in DMSO (mg/mL) | Solubility in Ethanol (mg/mL) | |

|---|---|---|---|

| This compound | >50 | >30 | |

| Mthis compound | >60 | >40 | |

| Ethyl 3-hydroxy-2,2-dimethylpropanoate | >20 | >50 |

Table 2: Bioactivity of Selected Derivatives

| Compound | Target | IC₅₀ (μM) | Cell Line | |

|---|---|---|---|---|

| This compound | HDAC8 | 0.69 | HeLa | |

| Mthis compound | Trypsin-like protease | 2.1 | HCT-116 |

Méthodes De Préparation

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Esterification-Protect-Ammonia | 1) Esterification of hydroxypivalic acid 2) Hydroxyl protection (tosylation/mesylation) 3) Amination with ammonia solution |

Uses readily available reagents Scalable for industry |

Multi-step, requires protection step | 54.7% - 84.6% |

| Dimethylation & Catalytic Hydrogenation | 1) Dimethylation of methyl cyanoacetate 2) Catalytic hydrogenation with NH3 |

One-pot possibilities High purity products |

Requires high-pressure hydrogenation setup | ~88% (intermediate) |

| Cyanide Reaction & Reduction | Reaction of nitroisobutylene with KCN, reduction with Fe powder | Simple reagents | Toxic reagents, low yield, purification challenges | ~5% |

Research Findings and Industrial Considerations

- The esterification-protection-ammonia method is widely preferred for industrial production due to moderate to high yields and use of commercially available starting materials.

- The catalytic hydrogenation method allows for the simultaneous conversion of cyano to amino groups and ester to amide, potentially streamlining synthesis.

- Reaction monitoring by gas chromatography is critical to ensure complete conversion and minimize impurities.

- Protection of hydroxyl groups as tosylates or mesylates significantly improves the efficiency of subsequent amination.

- The use of aqueous ammonia under reflux conditions is effective for nucleophilic substitution to introduce the amino group.

- Safety considerations favor avoiding methods involving potassium cyanide due to toxicity and handling risks.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-amino-2,2-dimethylpropanoate, and how can yield be maximized?

Answer:

The synthesis of this compound typically involves reductive amination or esterification of precursor acids. For example, hydrazine hydrate can react with methyl esters under reflux in ethanol to form hydrazide derivatives, as seen in analogous protocols . Catalytic methods, such as using magnesium oxide (MgO) as a heterogeneous base catalyst, have been effective in synthesizing structurally related 3-amino compounds by facilitating three-component reactions . Optimization strategies include:

- Temperature control : Reflux conditions (e.g., 70–80°C) to ensure complete conversion.

- Catalyst selection : MgO enhances reaction efficiency and reduces side products.

- Purification : Crystallization from ethyl acetate or column chromatography to isolate the pure product.

Advanced: How do solvent polarity and substituent effects influence the photophysical behavior of this compound derivatives?

Answer:

The amino and ester groups in this compound can exhibit excitation-wavelength-dependent fluorescence due to intramolecular charge transfer (ICT) states. Studies on analogous esters (e.g., EAADCy) show that polar solvents like tetrahydrofuran (THF) induce dynamic Stokes shifts, where solvent relaxation around the excited-state dipole impacts fluorescence emission . Key methodologies include:

- Time-resolved fluorescence spectroscopy : To monitor ICT and localized excited (LE) state dynamics.

- Solvent screening : Compare emission maxima in solvents of varying polarity (e.g., hexane vs. DMSO).

- Computational modeling : DFT calculations to correlate substituent effects (e.g., dimethyl groups) with photostability.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A combination of NMR (¹H, ¹³C) , IR , and mass spectrometry is essential:

- NMR : Detect amine protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 170–175 ppm). Conflicting data may arise from tautomerism; 2D NMR (e.g., HSQC) resolves ambiguities .

- IR : Confirm ester C=O (~1740 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹).

- MS : High-resolution ESI-MS validates molecular weight (C₇H₁₅NO₂, MW 161.20).

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from assay conditions or metabolite interference. Strategies include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.

- Metabolite profiling : LC-MS to identify degradation products or active metabolites .

- Dose-response curves : Validate activity thresholds across multiple replicates.

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

Stability is influenced by:

- Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis.

- Light exposure : Protect from UV to avoid photodegradation of the amino group.

- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage .

Advanced: What synthetic strategies mitigate steric hindrance from the 2,2-dimethyl group during functionalization?

Answer:

The dimethyl group limits reactivity at the β-position. Solutions include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during alkylation .

- Microwave-assisted synthesis : Enhance reaction kinetics for sterically hindered sites .

- Catalytic systems : Pd/C or Ni catalysts for selective cross-coupling reactions.

Basic: How can researchers validate the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting point analysis : Compare observed values with literature data.

- Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: What role does this compound play in designing prodrugs?

Answer:

The ester group enables prodrug strategies via hydrolysis to active carboxylic acids. Methodologies include:

- Enzymatic assays : Test susceptibility to esterases in plasma or liver microsomes.

- pH-dependent release : Monitor hydrolysis rates in simulated gastric (pH 1.2) vs. intestinal (pH 6.8) fluids .

- In vivo pharmacokinetics : Track bioavailability using radiolabeled analogs.

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- Docking studies : Model interactions with biological targets (e.g., enzymes) for activity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.